REACTION_CXSMILES
|
[OH:1][C:2]1C=C(O)C=CC=1CC1C=C(Cl)C=C(CC2C=CC(O)=CC=2O)C=1O.[CH2:27]=[O:28].[Cl:29][C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][CH:31]=1.[OH-].[Na+]>O>[OH:1][CH2:2][C:34]1[CH:35]=[C:30]([Cl:29])[CH:31]=[C:32]([CH2:27][OH:28])[C:33]=1[OH:36] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)CC1=C(C(=CC(=C1)Cl)CC1=C(C=C(C=C1)O)O)O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated sodium salt is filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot water
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed until free of acid
|
Type
|
CUSTOM
|
Details
|
The resulting intermediate product can then be recrystallized from alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=CC(=C1)Cl)CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |